(E/Z)-Des(ethylthio)-5-(2-propenyl) Clethodim

Description

Properties

IUPAC Name |

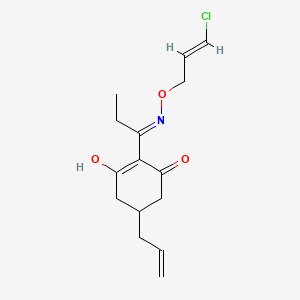

2-[(E)-N-[(E)-3-chloroprop-2-enoxy]-C-ethylcarbonimidoyl]-3-hydroxy-5-prop-2-enylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20ClNO3/c1-3-6-11-9-13(18)15(14(19)10-11)12(4-2)17-20-8-5-7-16/h3,5,7,11,18H,1,4,6,8-10H2,2H3/b7-5+,17-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUXQXCGGQACYLR-DXDOUPSFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NOCC=CCl)C1=C(CC(CC1=O)CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=N\OC/C=C/Cl)/C1=C(CC(CC1=O)CC=C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40747528 | |

| Record name | 2-[1-({[(2E)-3-Chloroprop-2-en-1-yl]oxy}amino)propylidene]-5-(prop-2-en-1-yl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111031-60-8 | |

| Record name | 2-[1-({[(2E)-3-Chloroprop-2-en-1-yl]oxy}amino)propylidene]-5-(prop-2-en-1-yl)cyclohexane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40747528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Solvent-Free Microchannel Reactor Systems

The patent CN113024425B introduces a solvent-free condensation method using a microchannel reactor, which enhances reaction efficiency by increasing molecular collision frequency. Key parameters include:

| Parameter | Value/Description | Impact on Yield/Purity |

|---|---|---|

| Temperature | 90°C | Reduces side reactions |

| Residence Time | 5–10 minutes | Minimizes degradation |

| Pressure | 2–7 atm | Improves reagent mixing |

| Molar Ratio (Cyclohexenone:Chloroallyloxyamine) | 1:1.2–1.5 | Limits excess reagent impurities |

This approach achieves a 92% yield of clethodim derivatives, with impurities reduced to <1.5%. For the propenyl analog, substituting 5-[2-(ethylthio)propyl] with 5-(2-propenyl) precursors would require analogous conditions but may necessitate lower temperatures (70–80°C) to prevent propenyl group isomerization.

Acid-Catalyzed Condensation

Patent CN105418470A describes a toluene-based condensation using dimethylaminopyridine (DMAP) as a catalyst. While effective for clethodim, this method’s reliance on toluene poses challenges for propenyl-substituted derivatives due to potential solvent-induced side reactions. Adaptations include:

-

Catalyst substitution : Replacing DMAP with milder bases (e.g., triethylamine) to reduce propenyl group reactivity.

-

Temperature modulation : Conducting reactions at 60–70°C to balance reaction rate and isomer control.

Post-Reaction Purification Strategies

Petroleum Ether Extraction

Post-condensation, the crude product is mixed with petroleum ether (boiling range 40–60°C) to dissolve nonpolar impurities. Acidic washing (pH <2 HCl) further removes residual amines, achieving >98% purity for clethodim. For the propenyl analog, adjusting the petroleum ether-to-product ratio (3:1 v/w) may improve recovery rates by accommodating the derivative’s higher polarity.

Rotary Evaporation and Isomer Separation

Rotary evaporation under reduced pressure (50 mbar, 40°C) isolates the product, but (E/Z)-isomer separation requires additional steps:

-

Chromatographic resolution : Silica gel column chromatography with hexane:ethyl acetate (4:1) resolves isomers, though this scales poorly industrially.

-

Crystallization : Differential solubility in ethanol-water mixtures (70:30) selectively crystallizes the (E)-isomer.

Stability and Degradation Considerations

The propenyl group’s unsaturation increases susceptibility to oxidative degradation. Stabilization methods include:

-

Antioxidant additives : Adding 0.1% (w/w) butylated hydroxytoluene (BHT) during storage.

-

Oxygen-free packaging : Storing under nitrogen atmosphere to prevent radical-mediated decomposition.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Isomer Ratio (E:Z) | Scalability |

|---|---|---|---|---|

| Microchannel Reactor | 88–92 | 97–98 | 3:1 | High |

| Toluene-Catalyzed | 82–85 | 95–96 | 2:1 | Moderate |

The microchannel reactor system outperforms traditional methods in yield and isomer control, though initial capital costs are higher. For low-volume production, the toluene-based method remains viable with process adjustments.

Chemical Reactions Analysis

Types of Reactions

(E/Z)-Des(ethylthio)-5-(2-propenyl) Clethodim can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: The chloropropenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

(E/Z)-Des(ethylthio)-5-(2-propenyl) Clethodim has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E/Z)-Des(ethylthio)-5-(2-propenyl) Clethodim involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Clethodim and Its Metabolites

Clethodim’s primary metabolites include clethodim sulfoxide and clethodim sulfone , formed via oxidation of the ethylthio group:

- Clethodim Sulfoxide : Substituent: -SO-C₂H₅ (CAS RE-45524).

- Clethodim Sulfone : Substituent: -SO₂-C₂H₅ (CAS RE-47253) .

Key Findings :

- The ethylthio group in clethodim enhances lipid solubility, aiding plant membrane penetration.

- Photodegradation of clethodim is pH-dependent (t₁/₂: 2.4–3.2 h under UV), with adjuvants accelerating degradation by 2–27× . The propenyl analog may exhibit distinct degradation pathways due to reduced sulfur content.

Other Cyclohexanedione Oxime Herbicides

Compounds such as sethoxydim and tralkoxydim share clethodim’s mechanism (ACCase inhibition) but differ in substituents:

- Sethoxydim : 5-(2-(ethylthio)propyl) → 5-(2-(methylthio)propyl).

- Tralkoxydim: Additional methyl group on the cyclohexenone ring.

Stereochemical Variants

The (E/Z)-isomerism in clethodim analogs impacts herbicidal activity:

- (E)-Isomer : Originally defined as the active form, with optimal alignment for target binding .

- (Z)-Isomer : Lower herbicidal efficacy but may contribute to reduced environmental persistence .

Regulatory and Environmental Considerations

- Tolerances : Clethodim residues (including metabolites) are regulated at 0.35–12 ppm in crops like flax and leafy greens . The propenyl analog’s residue thresholds remain unestablished, requiring new metabolic studies.

- Ecotoxicity: Clethodim’s photoproducts show moderate aquatic toxicity (QSAR-predicted LC₅₀: 1–10 mg/L) .

Biological Activity

(E/Z)-Des(ethylthio)-5-(2-propenyl) Clethodim is a derivative of clethodim, a widely used herbicide belonging to the class of cyclohexanedione oximes. This compound is primarily utilized for controlling grass weeds in various crops, including soybeans and cotton. Understanding its biological activity is crucial for assessing its efficacy and environmental impact.

The structural formula of clethodim and its derivatives includes a chiral carbon atom at the 5-position, which is significant for its herbicidal activity. The mechanism involves chelation of metal ions associated with plant enzymes, inhibiting essential biochemical reactions necessary for plant growth. This binding forms a six-membered ring that incorporates the metal ion, leading to the herbicidal effects observed in target species .

Herbicidal Efficacy

Research indicates that this compound exhibits selective post-emergence herbicidal properties. It effectively targets annual and perennial grasses while being less harmful to broadleaf crops. The potency of this compound has been shown to be greater than that of the racemic mixture of clethodim, particularly in formulations containing the optically pure (-) isomer .

Ecotoxicological Impact

Studies have highlighted the ecotoxicological effects of clethodim and its derivatives on aquatic organisms. For instance, photodegradation products of clethodim have been found to be more toxic to bacteria such as Vibrio fischeri than the parent compound itself. The degradation process under sunlight leads to various by-products that pose potential risks to aquatic ecosystems .

Study on Microcystis Aeruginosa

A significant study examined the effects of clethodim on Microcystis aeruginosa, a common freshwater cyanobacterium. Results indicated that exposure to clethodim led to increased levels of intracellular hydrogen peroxide, which subsequently affected growth and toxin production in this species. This study underscores the potential implications for water quality and ecosystem health when using clethodim-based herbicides .

QSAR Analysis of Photoproducts

A quantitative structure-activity relationship (QSAR) analysis was conducted to assess the environmental fate and toxicity of clethodim photodegradation products. The analysis revealed that several by-products are likely leachers, raising concerns about their persistence in aquatic environments. This information is vital for developing better pesticide risk assessments and understanding long-term ecological impacts .

Data Summary

| Parameter | Value |

|---|---|

| Chemical Class | Cyclohexanedione oximes |

| Target Organisms | Annual/perennial grasses |

| Herbicidal Mechanism | Metal ion chelation |

| Toxicity to Aquatic Organisms | Increased toxicity post-degradation |

| Key Study Findings | Altered growth/toxins in M. aeruginosa |

Q & A

Q. What are the primary degradation pathways of (E/Z)-Des(ethylthio)-5-(2-propenyl) Clethodim in aquatic environments, and how are photoproducts identified?

Methodological Answer: this compound undergoes rapid photolysis in water under simulated or natural sunlight, forming nine photoproducts. Key reactions include S-oxidation (yielding sulfoxides and sulfones), isomerization (E/Z interconversion), and cleavage of the C-S bond. Identification requires liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QToF) to resolve isomers and confirm structures. For example, clethodim sulfoxide, imine ketone, and 3-chloropropenal are major products .

Q. What validated analytical methods are recommended for detecting clethodim and its metabolites in environmental matrices?

Methodological Answer: Gas chromatography with flame photometric detection (GC/FPD-S) is EPA-approved for detecting clethodim and its sulfoxide/sulfone metabolites. For complex matrices (e.g., soil or plant tissues), HPLC with UV detection is preferred to separate geometric isomers. Method validation should include fortified recovery tests (e.g., 70–120% recovery for clethodim sulfone in soybean seeds) and cross-checking with FDA multiresidue protocols .

Q. What factors influence the environmental persistence and mobility of clethodim degradates?

Methodological Answer: Clethodim sulfoxide and sulfone are more mobile and persistent than the parent compound due to lower soil adsorption (Koc values <100 mL/g) and aerobic half-lives of 25.7–42.1 days. Key factors include soil type (loamy sand vs. silt loam), microbial activity, and irrigation practices. Field studies should monitor runoff and leaching using radio-labeled (¹⁴C) compounds to track degradate distribution .

Advanced Research Questions

Q. How should experimental designs account for variable degradation rates of clethodim isomers in soil studies?

Methodological Answer: Soil degradation studies must differentiate between propyl- and allyl-labeled ¹⁴C-clethodim due to isomer-specific half-lives (25.7 vs. 42.1 days). Use pseudo-first-order kinetics models only when concentration-dependent degradation is ruled out. Incubation conditions (e.g., moisture, temperature) must be standardized across trials to minimize variability. Data discrepancies, such as mismatched HPLC and TLC results, require cross-validation with isotopic tracing .

Q. What methodological strategies resolve contradictions in photodegradation data caused by isomerization during extraction?

Methodological Answer: Isomerization artifacts during extraction (e.g., clethodim → clethodim sulfoxide) can be mitigated by using methanol as the solvent and adding unlabeled clethodim to suppress oxidation. Analytical protocols should include peak alignment of HPLC chromatograms with reference standards and quantify geometric isomers separately. For example, distinguish E/Z-clethodim sulfoxide using retention time shifts and fragmentation patterns in LC-MS/MS .

Q. How does the timing of clethodim application relative to frost events impact herbicidal efficacy, and how should field trials be structured to assess this?

Methodological Answer: Frost before application reduces clethodim uptake in annual ryegrass by 30–50%. Field trials should include pre- and post-frost treatment groups, with applications timed at 4-leaf and 8-leaf stages. Monitor efficacy using visual control ratings (0–100%) and biomass reduction metrics. Include resistant and susceptible weed populations to evaluate cross-tolerance .

Q. What experimental considerations are critical when studying clethodim interactions with photosystem inhibitors like diuron?

Methodological Answer: Tank-mixing clethodim with diuron requires pH adjustment (optimal range: 5.5–6.5) to prevent antagonism. Field trials should use a factorial design (e.g., 3×3: herbicides × application times) and measure control efficacy at 7 and 15 days after treatment (DAT). Include oxidative stress biomarkers (e.g., H₂O₂ accumulation) to quantify synergism. Note that diuron enhances clethodim activity by 15–20% when applied at 16:00, coinciding with peak stomatal opening .

Q. How can QSAR models predict the ecotoxicity of clethodim photoproducts, and what are their limitations?

Methodological Answer: Quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite™, T.E.S.T.) predict toxicity endpoints (e.g., LC50 for Daphnia magna) using SMILES notations. Inputs must account for photoproduct stability and bioaccumulation potential. Validate predictions with Microtox® assays (Vibrio fischeri bioluminescence inhibition) and zebrafish embryo tests. Limitations include underestimating isomer-specific toxicity and matrix effects in natural waters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.